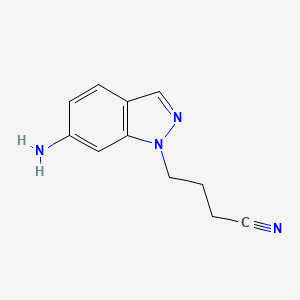

4-(6-Amino-1h-indazol-1-yl)butanenitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N4 |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

4-(6-aminoindazol-1-yl)butanenitrile |

InChI |

InChI=1S/C11H12N4/c12-5-1-2-6-15-11-7-10(13)4-3-9(11)8-14-15/h3-4,7-8H,1-2,6,13H2 |

InChI Key |

QRKAUVWRUYYPKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)N(N=C2)CCCC#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 6 Amino 1h Indazol 1 Yl Butanenitrile and Its Congeners

Strategies for the Construction of the Indazole Core with Butanenitrile Substitutions

The assembly of the 4-(6-Amino-1H-indazol-1-yl)butanenitrile structure requires a strategic approach that involves the regioselective formation of the 1H-indazole core, followed by or integrated with the introduction of the 6-amino group and the N1-butanenitrile side chain.

Regioselective Synthetic Pathways to 1H-Indazole Derivatives

The formation of the 1H-indazole tautomer is generally favored thermodynamically over the 2H-indazole. nih.govnih.gov Various synthetic strategies have been developed to ensure the regioselective synthesis of 1H-indazole derivatives. One common approach involves the cyclization of o-hydrazino carbonyl compounds or related precursors. For instance, the thermal cyclization of o-hydrazinocinnamic acid was one of the earliest methods to produce the 1H-indazole core. caribjscitech.com

Modern methods often employ transition metal catalysis. Palladium-catalyzed intramolecular C-N bond formation of o-alkyne azoarenes is a notable route. caribjscitech.com Additionally, copper-catalyzed reactions, such as the intramolecular amination of N-aryl-imines with an azide source, can provide access to the indazole nucleus. caribjscitech.com Another strategy involves the intramolecular cyclization of hydrazones derived from substituted acetophenones and benzophenones in the presence of polyphosphoric acid (PPA). researchgate.net

Furthermore, direct C-H amination reactions have emerged as powerful tools. For example, the treatment of diaryl and tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate can yield 1H-indazoles. nih.gov Similarly, using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant for the direct aryl C-H amination of arylhydrazones provides the corresponding 1H-indazoles in good yields. nih.gov A silver(I)-mediated intramolecular oxidative C-H bond amination of arylhydrazones also offers an efficient route to a variety of 3-substituted 1H-indazoles. nih.gov

| Synthetic Method | Key Reagents/Catalysts | Description | Reference |

| Thermal Cyclization | Heat | Cyclization of o-hydrazinocinnamic acid. | caribjscitech.com |

| Palladium-Catalyzed Cyclization | Pd Catalyst | Intramolecular C-N bond formation of o-alkyne azoarenes. | caribjscitech.com |

| Copper-Catalyzed Amination | Cu Catalyst, Azide Source | Intramolecular amination of N-aryl-imines. | caribjscitech.com |

| PPA-Mediated Cyclization | Polyphosphoric Acid (PPA) | Intramolecular cyclization of hydrazones. | researchgate.net |

| Iodine-Mediated C-H Amination | I2, KI, NaOAc | Direct aryl C-H amination of ketone hydrazones. | nih.gov |

| PIFA-Mediated C-H Amination | PIFA | Direct aryl C-H amination of arylhydrazones. | nih.gov |

| Silver-Mediated C-H Amination | AgNTf2, Cu(OAc)2 | Intramolecular oxidative C-H amination of arylhydrazones. | nih.gov |

Introduction of the 6-Amino Group

The introduction of an amino group at the C6 position of the indazole ring is a critical step. This is often achieved through the reduction of a corresponding 6-nitroindazole precursor. The synthesis of 6-nitroindazoles can be accomplished by using starting materials that already contain a nitro group at the appropriate position. For example, the reaction of benzylidene tetralones with hydrazine in acetic acid can be used to synthesize substituted benzo[g]indazoles functionalized with a 6-nitro group. nih.govresearchgate.net This nitro group can then be reduced to the desired 6-amino group using standard reducing agents such as tin(II) chloride (SnCl2·2H2O) in the presence of hydrochloric acid or iron powder in an acidic medium. researchgate.netresearchgate.net

Another approach involves the synthesis of (4-amino-1H-indol-6-yl)phosphonic acid derivatives, which showcases a methodology for creating amino-substituted indole rings that could potentially be adapted for indazoles. researchgate.net The choice of reducing agent during the reductive cyclization of intermediate enamines allows for the selective formation of either nitro- or amino-substituted indoles. researchgate.net

Approaches for Installing the Butanenitrile Side Chain at the N1-Position

The final key structural element is the butanenitrile side chain at the N1 position. Direct N-alkylation of the 1H-indazole core is a common method for introducing substituents at the nitrogen atoms. However, this reaction can often lead to a mixture of N1 and N2 isomers. nih.govbeilstein-journals.org The regioselectivity of N-alkylation is influenced by several factors, including the nature of the base, solvent, and the substituents on the indazole ring. nih.govbeilstein-journals.org

For selective N1-alkylation, specific conditions have been developed. The use of sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl bromide has shown promise for achieving high N1 selectivity for a range of substituted indazoles. nih.govbeilstein-journals.org Thermodynamic control can also be exploited to favor the formation of the more stable N1-alkylated product. nih.govrsc.org This can be achieved through an equilibration process, for instance, by using β-halo ester electrophiles in DMF. nih.govbeilstein-journals.org

To install the butanenitrile side chain specifically, a suitable electrophile such as 4-bromobutanenitrile would be reacted with the 6-amino-1H-indazole under optimized N1-selective alkylation conditions.

| Alkylation Condition | Selectivity | Description | Reference |

| NaH in THF | High N1-selectivity | A promising system for N1-selective indazole alkylation with alkyl bromides. | nih.govbeilstein-journals.org |

| Mitsunobu Conditions | Prefers N2 | N-alkylation shows a preference for the N2 regioisomer. | nih.govd-nb.info |

| Thermodynamic Equilibration | Favors N1 | Using β-halo ester electrophiles in DMF can lead to the thermodynamic N1 product. | nih.govbeilstein-journals.org |

Advanced Synthetic Approaches and Reaction Mechanism Elucidation

Modern synthetic chemistry offers sophisticated tools for the functionalization of heterocyclic compounds like indazole. Palladium-catalyzed cross-coupling reactions and intramolecular cyclization strategies are at the forefront of these advanced methodologies.

Palladium-Catalyzed Cross-Coupling Reactions for Indazole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, enabling the diversification of the indazole scaffold. researchgate.netresearchgate.net The Suzuki-Miyaura cross-coupling reaction, for instance, is a widely used method for the C-C bond formation between an aryl halide and an organoboronic acid, catalyzed by a palladium complex. mdpi.com This reaction can be applied to the functionalization of the indazole ring, for example, at the C3 or C7 positions. researchgate.netmdpi.com

Direct C-H arylation is another efficient, atom-economical method for functionalizing indazoles. A palladium-catalyzed oxidative arylation of 1H-indazoles with various arenes and heteroarenes has been reported, achieving site-selective C7 arylation. researchgate.netresearchgate.net The regioselectivity can be controlled by the choice of ligands and solvents. For example, a bidentate ligand in DMA can promote arylation at the C7 position, while a phosphine ligand in water can direct the reaction to the C3 position. researchgate.net These methods provide versatile pathways to introduce a wide range of substituents onto the indazole core.

Intramolecular Cyclization Reactions and Annulation Strategies

Intramolecular cyclization reactions are fundamental to the construction of the indazole ring system. beilstein-journals.orgresearchgate.netmdpi.com A copper-catalyzed intramolecular Ullmann-type reaction has been developed for the synthesis of 1H-indazoles from hydrazones. acs.orgthieme-connect.com This approach is part of a concise route that can be advantageous due to improved safety and selectivity. acs.org

Rhodium-catalyzed reactions also provide elegant solutions for indazole synthesis. For example, a Rh(III)-catalyzed reaction between an azobenzene and an aldehyde, followed by cyclization and aromatization, yields 2H-indazoles. caribjscitech.com Furthermore, a tandem C-H alkylation and intramolecular decarboxylative cyclization of azoxy compounds with diazo esters in the presence of a Rh(III)-catalyst is another advanced strategy. nih.govcaribjscitech.com Annulation strategies, such as the palladium-mediated oxidative benzannulation of pyrazoles with internal alkynes, offer another route to construct the 1H-indazole skeleton. nih.gov These advanced cyclization and annulation methods often provide access to complex indazole derivatives with good control over regioselectivity.

Metal-Mediated and Organocatalytic Methodologies

The synthesis of the indazole core, a critical component of this compound, has been significantly advanced through the use of metal-mediated and organocatalytic strategies. These methods offer high efficiency and selectivity in the construction of the bicyclic indazole system. benthamdirect.com

Transition-metal catalysis, in particular, has been extensively explored for the synthesis of indazole derivatives. researchgate.netresearchgate.net Rhodium(III) and copper(II) co-catalyzed systems have been employed for the sequential C-H bond activation and intramolecular cascade annulation of imidates with nitrosobenzenes to form 1H-indazoles. nih.gov This approach is noted for its use of readily available starting materials and its efficiency in producing a diverse range of indazole derivatives. nih.gov Another significant advancement involves the use of palladium catalysts in the intramolecular amination of aryl halides, which provides a versatile route to substituted indazoles. austinpublishinggroup.com Copper-catalyzed reactions have also been utilized for N-N bond formation in the synthesis of 1H-indazoles from ketimine intermediates, which are derived from o-aminobenzonitriles. nih.gov

Organocatalysis has emerged as a complementary approach, offering metal-free alternatives for indazole synthesis. acs.org For instance, gallocyanine has been identified as an effective organocatalyst for the halogenation of indazoles using N-halosuccinimides. acs.org This method is advantageous due to its mild reaction conditions, not requiring light, oxidizing agents, or high temperatures. acs.org

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rh(III)/Cu(II) | C-H Activation/Annulation | Efficient for diverse indazole derivatives from imidates and nitrosobenzenes. | nih.gov |

| Palladium | Intramolecular Amination | Versatile for substituted indazoles from aryl halides. | austinpublishinggroup.com |

| Copper | N-N Bond Formation | Effective for cyclization of ketimine intermediates. | nih.gov |

| Gallocyanine | Halogenation | Mild, metal-free conditions for halogenation of the indazole core. | acs.org |

Computational and Mechanistic Studies of Reaction Pathways

Computational and mechanistic studies have provided valuable insights into the reaction pathways for the synthesis and functionalization of indazoles. Density Functional Theory (DFT) calculations, for example, have been employed to elucidate the reactivity differences between indazole and indole electrophiles. pnrjournal.com Such studies are crucial for understanding and optimizing reaction conditions.

Mechanistic investigations into metal-catalyzed reactions have revealed intricate details of the catalytic cycles. For instance, in the rhodium-catalyzed synthesis of 3-acylated-2H-indazoles, a tandem C-H activation and intramolecular annulation mechanism has been proposed. nih.gov Similarly, DFT calculations have suggested that the enantioselectivity in the CuH-catalyzed C3-allylation of 1H-indazoles is determined by a six-membered Zimmerman-Traxler-type transition state. mit.edu The stability of the two common tautomeric forms of indazole, 1H-indazole and 2H-indazole, has also been a subject of computational studies, with 1H-indazole generally being the more thermodynamically stable and predominant tautomer. austinpublishinggroup.comnih.gov

Studies on iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes have suggested a radical chain mechanism, with iodine assisting in the hydrogen transfer from the benzylic position to a nitrogen atom. nih.gov These computational and mechanistic explorations are instrumental in the rational design of new catalysts and the development of novel synthetic strategies for indazole derivatives. nih.gov

Derivatization and Scaffold Modifications of this compound

The structural framework of this compound offers multiple sites for derivatization and scaffold modification, allowing for the systematic exploration of structure-activity relationships.

Modifications at the 6-Amino Position

The 6-amino group is a key site for chemical modification. A variety of derivatization methods have been developed for primary amines, which can be applied to the 6-amino position of the indazole ring. nih.gov These modifications can introduce a range of functional groups, altering the physicochemical properties of the molecule.

Common derivatization reactions for amino groups include acylation, alkylation, and the formation of ureas and sulfonamides. actascientific.com Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can be used to label primary and secondary amines, forming highly fluorescent and stable urea (B33335) derivatives. nih.govresearchsolutions.com Other versatile derivatizing agents include dansyl chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (Fmoc-Cl), each offering different advantages in terms of reactivity, detection, and chromatographic properties. nih.gov The choice of derivatizing reagent can be tailored to achieve desired properties for specific applications. mdpi.com

| Derivatizing Reagent | Functional Group Introduced | Key Features of Derivative | Reference |

|---|---|---|---|

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Aminoquinolyl urea | Highly fluorescent and stable. | nih.govresearchsolutions.com |

| Dansyl Chloride | Dansyl sulfonamide | Fluorescent with high ionization efficiency. | nih.gov |

| o-Phthalaldehyde (OPA) | Isoindole | Fluorogenic, reacts with primary amines in the presence of a thiol. | nih.gov |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Fmoc carbamate | Useful for highly acidic chromatography conditions. | nih.gov |

Alterations of the Butanenitrile Chain

The butanenitrile side chain at the N-1 position of the indazole ring provides another avenue for structural modification. The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities. For instance, hydrolysis of the nitrile can yield a carboxylic acid or an amide, depending on the reaction conditions. Reduction of the nitrile group can lead to a primary amine. The carbon atom alpha to the nitrile group can also be a site for alkylation, allowing for the introduction of further substituents.

Substituent Effects on the Indazole Ring System

The nature and position of substituents on the indazole ring have a profound impact on the regioselectivity of its reactions, particularly N-alkylation. researchgate.netbeilstein-journals.org Both steric and electronic effects of the substituents play a crucial role in determining the ratio of N-1 to N-2 alkylated products. nih.gov

For example, in the N-alkylation of C-3 substituted indazoles, high N-1 regioselectivity has been observed with substituents like carboxymethyl, tert-butyl, and carboxamide. beilstein-journals.org Conversely, electron-withdrawing groups at the C-7 position, such as nitro or carboxylate groups, have been shown to direct alkylation to the N-2 position with high selectivity. researchgate.netnih.gov These substituent effects are critical considerations in the design of synthetic routes to specifically substituted indazole derivatives.

Development of Cost-Effective and Scalable Synthetic Routes

The development of cost-effective and scalable synthetic routes is a primary focus in the practical application of indazole derivatives. acs.org A key strategy in achieving this is the use of inexpensive and readily available starting materials. acs.org For instance, a one-pot, metal-free protocol has been developed for the synthesis of indazoles from 2-aminophenones and hydroxylamine derivatives, which is operationally simple and insensitive to air and moisture. acs.orgorganic-chemistry.org

Structure Activity Relationship Sar and Ligand Target Interaction Studies of 4 6 Amino 1h Indazol 1 Yl Butanenitrile Derivatives

Systematic Exploration of Structural Variations and Their Impact on Biological Interactions

The biological activity of 4-(6-amino-1H-indazol-1-yl)butanenitrile derivatives is intricately linked to their structural features. Systematic modifications of the core indazole ring, the amino group at the 6-position, and the butanenitrile side chain at the 1-position have been explored to elucidate key structural requirements for potent and selective biological interactions.

Research into various indazole derivatives has highlighted the importance of substitutions on the indazole core. For instance, studies on N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors revealed that the indazole core forms crucial hydrogen bonds with the hinge region of the target protein. nih.gov Modifications at other positions of the indazole ring, such as the introduction of nitro groups, have also been investigated, with studies detailing the synthesis and characterization of compounds like 1-(6-Nitro-1H-indazol-1-yl)ethanone. researchgate.net

The amino group at the 6-position is another critical determinant of activity. Its ability to act as a hydrogen bond donor or acceptor plays a significant role in target recognition. The exploration of 4-aminoquinazoline derivatives as opioid receptor like-1 (ORL1) antagonists demonstrated the importance of the amino group in achieving high affinity and selectivity. nih.gov

Furthermore, the butanenitrile side chain at the N1 position of the indazole ring offers a vector for modification to modulate physicochemical properties and target engagement. Variations in this side chain can influence solubility, metabolic stability, and the ability to interact with specific pockets within the target protein. Studies on other N1-substituted indazoles, such as 1-butyl-1H-indazole-3-carboxamide derivatives, have shown that modifications at this position significantly impact their biological profiles. nih.gov

The following table summarizes the impact of key structural variations on the biological interactions of indazole derivatives, drawing parallels to the structural motifs present in this compound.

| Structural Variation | Impact on Biological Interactions | Key Findings from Related Studies |

| Indazole Core Modifications | Alters electronic properties and hydrogen bonding capacity, influencing target affinity and selectivity. | The indazole core of N-(1H-indazol-6-yl)benzenesulfonamide derivatives forms essential hydrogen bonds with the hinge region of PLK4. nih.gov |

| Substitution at the 6-Amino Group | Modulates hydrogen bonding interactions and can be crucial for target recognition and potency. | The amino group in 4-aminoquinazoline derivatives is vital for high-affinity binding to the ORL1 receptor. nih.gov |

| N1-Butanenitrile Side Chain Analogs | Affects physicochemical properties like solubility and metabolic stability, and provides opportunities for additional target interactions. | Modifications to the N1-alkyl chain in 1-butyl-1H-indazole-3-carboxamide derivatives influence their overall activity. nih.gov |

Molecular Recognition and Binding Mode Analysis

Understanding how this compound analogs interact with their biological targets at a molecular level is crucial for rational drug design. This is achieved through a combination of computational and experimental techniques.

Advanced Molecular Docking Simulations and In Silico Screening

Molecular docking simulations are instrumental in predicting the preferred binding orientation of a ligand within a protein's active site. For indazole derivatives, these studies have been pivotal in elucidating key interactions. For example, docking studies of N-(1H-indazol-6-yl)benzenesulfonamide derivatives with PLK4 showed that the indazole core forms important hydrogen bonds with amino acid residues Glu-90 and Cys-92 in the hinge region. nih.gov Similarly, in a study of 1-trityl-5-azaindazole derivatives, molecular docking revealed significant binding interactions with the active site amino acids of the Peripheral Benzodiazepine Receptor (PBR). jocpr.com

In silico screening of large compound libraries against a specific target can identify novel indazole-based scaffolds. For instance, virtual screening has been used to identify potential inhibitors of Cancer Osaka Thyroid (COT) kinase, with a derivative, 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile, being identified as a potent candidate. researchgate.net These computational approaches help prioritize compounds for synthesis and biological evaluation.

X-ray Co-crystallography of Indazole Ligand-Target Complexes for Structural Insights

X-ray crystallography provides high-resolution, three-dimensional structural information of a ligand bound to its target protein, offering definitive evidence of the binding mode. migrationletters.comspringernature.comnih.gov This technique is invaluable for structure-based drug design, allowing for the precise identification of key interactions that can be optimized to improve potency and selectivity. mdpi.comresearchgate.net For instance, the crystal structures of (1H-indazol-1-yl)methanol derivatives have been reported, providing detailed information about their solid-state conformation and intermolecular interactions. nih.gov While a co-crystal structure of this compound with a specific target is not publicly available, such data would be immensely valuable for understanding its precise binding mechanism and guiding further optimization efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds.

A 3D-QSAR study was performed on 78 4-(1H-indazol-4-yl)phenylamino and aminopyrazolopyridine urea (B33335) derivatives as Kinase Insert Domain Receptor (KDR) inhibitors. nih.gov This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop predictive models. The best CoMSIA model, which incorporated steric, electrostatic, and hydrophobic fields, showed a high predictive ability. nih.gov Such models can generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity, providing clear guidance for structural modifications.

Although a specific QSAR study for this compound was not identified, the principles from studies on similar indazole derivatives are directly applicable. A QSAR model for this class of compounds would likely involve descriptors related to the electronic properties of the indazole ring, the hydrogen bonding capacity of the 6-amino group, and the steric and hydrophobic properties of the N1-butanenitrile side chain.

The following table outlines the key parameters and findings from a representative QSAR study on indazole derivatives.

| QSAR Model | Statistical Parameters | Key Findings |

| CoMSIA on KDR Inhibitors | q² = 0.595, r² = 0.947 | The model indicated that a combination of steric, electrostatic, and hydrophobic fields are important for inhibitory activity. nih.gov |

| CoMFA on KDR Inhibitors | q² = 0.504, r² = 0.913 | The model provided statistically significant results, though with slightly lower predictive power than the CoMSIA model. nih.gov |

By integrating these computational and experimental approaches, researchers can build a comprehensive understanding of the SAR of this compound derivatives, enabling the rational design of new analogs with improved therapeutic potential.

Pharmacological Characterization and Mechanistic Investigations of 4 6 Amino 1h Indazol 1 Yl Butanenitrile in Biological Systems in Vitro and Preclinical Models

Biochemical Characterization of Target Engagement and Modulation

Enzyme Activity Assays (e.g., kinase inhibition, dioxygenase inhibition)

No data is available on the effects of 4-(6-Amino-1H-indazol-1-yl)butanenitrile in enzyme activity assays.

Receptor Binding and Functional Assays (e.g., GTPase activity assays, agonism/antagonism)

There is no published information regarding the binding affinity or functional activity of this compound at any specific receptors.

Proteomic and Metabolomic Profiling of Target Interactions

No studies have been identified that report on the proteomic or metabolomic profiling of cellular systems treated with this compound to identify its protein targets or metabolic effects.

Cellular Biology and Pathway Interrogation (In Vitro Models)

Cell-Based Assays for Cellular Response Phenotypes (e.g., cell proliferation, apoptosis induction, migration, invasion)

There are no available research findings from cell-based assays to describe the phenotypic effects of this compound on cellular processes such as proliferation, apoptosis, migration, or invasion.

Analysis of Intracellular Signaling Pathways and Molecular Events (e.g., PI3K-Akt-mTOR pathway)

The impact of this compound on intracellular signaling pathways, including the PI3K-Akt-mTOR pathway, has not been documented in the scientific literature.

Studies on Cell Line Specificity and Differential Cellular Activities

No publicly available research data specifically details the cell line specificity and differential cellular activities of this compound.

Preclinical In Vivo Pharmacological Studies (Mechanistic Focus)

Assessment of Target Engagement and Pathway Modulation in Animal Models

There is no available information from preclinical in vivo studies to assess the target engagement and pathway modulation of this compound in animal models.

Investigation of Biological Responses and Mechanisms in Preclinical Models

No published studies were found that investigate the biological responses and mechanisms of this compound in preclinical models.

Medicinal Chemistry Principles and Lead Optimization Strategies Applied to 4 6 Amino 1h Indazol 1 Yl Butanenitrile Scaffolds

Identification of Hit Compounds and Strategies for Lead Generation

The discovery of initial hit compounds is the first step in a drug discovery campaign. For indazole-based scaffolds, high-throughput screening (HTS) and fragment-based drug discovery (FBDD) are common starting points. nih.govnih.gov An HTS campaign, which involves screening large compound libraries against a biological target, can identify initial hits that possess the 6-aminoindazole core. For instance, a screening of the Merck compound collection led to the identification of 3-benzylindazoles as potent and selective CDK8 inhibitors, initiating a lead optimization program. nih.gov

Alternatively, lead generation can begin from known indazole-containing drugs or clinical candidates, using their structures as a template for designing new derivatives. nih.gov The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment for kinases, and this knowledge can be used to design new series of potential inhibitors. mdpi.com In the context of the 4-(6-amino-1H-indazol-1-yl)butanenitrile scaffold, a hit compound might be identified through its interaction with an ATP-binding site, where the 6-amino group can act as a crucial hydrogen bond donor, and the butanenitrile moiety can explore deeper hydrophobic pockets or provide vectors for further chemical modification.

Lead generation strategies often involve the synthesis of a focused library of analogues around an initial hit to build a preliminary structure-activity relationship (SAR). For a this compound hit, initial derivatization would likely explore:

Substitutions on the 6-amino group: Acylation or alkylation to probe the steric and electronic requirements of the binding pocket.

Modifications of the butanenitrile chain: Altering the length or rigidity of the linker to optimize positioning within the target.

Substitution on the indazole ring: Introducing small groups at other available positions (e.g., C3, C4, C5, C7) to modulate potency and physicochemical properties.

Optimization for Potency, Selectivity, and Specificity

Once a lead compound is identified, the goal of lead optimization is to refine its structure to enhance potency, improve selectivity against off-targets, and optimize pharmacokinetic properties. This is an iterative process guided by SAR data.

Potency Optimization: Structure-based drug design is a powerful tool for enhancing potency. By understanding the binding mode of the indazole scaffold with its target, chemists can make rational modifications. For indazole-based kinase inhibitors, the indazole core often serves as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. nih.govnih.gov Potency can be improved by introducing substituents that form additional favorable interactions. For example, in a series of 1H-indazole-3-amine derivatives developed as FGFR1 inhibitors, the addition of an N-ethylpiperazine group was found to be crucial for improving both enzymatic and cellular activity. nih.gov

The following table illustrates the optimization of 1H-indazole-3-amine derivatives as FGFR1 inhibitors, showing how structural modifications can significantly impact potency.

| Compound | Structure | FGFR1 IC₅₀ (nM) | Cellular Activity (HUVEC) IC₅₀ (nM) |

| 98 | 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | 15.0 | 642.1 |

| 99 | Derivative of 98 with N-ethylpiperazine group | 2.9 | 40.5 |

| Data sourced from a study on FGFR inhibitors, demonstrating potency improvement through structural optimization. nih.gov |

Selectivity and Specificity: Achieving selectivity is critical to minimize off-target effects. For kinase inhibitors, this often means designing compounds that can distinguish between highly homologous ATP-binding sites. In the development of FGFR4 inhibitors based on an aminoindazole scaffold, high selectivity was achieved against other FGFR family members (FGFR1/2/3). acs.org This can be accomplished by exploiting subtle differences in the amino acid residues of the target pocket. Covalent inhibitors, which form an irreversible bond with a non-catalytic cysteine residue near the active site, represent another strategy to achieve high potency and selectivity. acs.orgnih.gov

The table below shows the selectivity profile for an optimized aminoindazole derivative (Compound 7v) against different FGFR isoforms.

| Kinase | IC₅₀ (nM) |

| FGFR1 | >10000 |

| FGFR2 | >10000 |

| FGFR3 | >10000 |

| FGFR4 | 3.2 |

| FGFR4 V550L (mutant) | 1.1 |

| FGFR4 V550M (mutant) | 1.5 |

| Data for compound 7v, a selective covalent inhibitor of FGFR4. acs.org |

Application of Fragment-Based Drug Design (FBDD) and Scaffold Hopping

Fragment-Based Drug Design (FBDD): FBDD is a powerful method for identifying novel hits and leads. It begins by screening low-molecular-weight compounds (fragments) that typically bind with low affinity but do so efficiently. nih.gov The aminoindazole core itself can be considered a valuable fragment. In a study targeting phosphoinositide-dependent kinase-1 (PDK1), a 6-aminoindazole fragment (MW < 300) was identified as a hit with a binding affinity of 311 μM. nih.gov Through substructure searching and fragment evolution, this initial hit was rapidly optimized to a leadlike derivative with a potency of 0.37 μM, demonstrating the power of FBDD to grow a low-affinity fragment into a potent inhibitor. nih.gov

Scaffold Hopping: This strategy involves modifying the core structure (scaffold) of a known active compound to generate new chemotypes while preserving the essential pharmacophoric features required for biological activity. dundee.ac.uknih.gov This is often done to discover compounds with novel intellectual property, improved properties, or different side-effect profiles. For instance, in a search for novel FLT3 inhibitors, researchers replaced a quinazoline (B50416) core with a benzimidazole (B57391) scaffold, which is a known bioisostere, while retaining the crucial indazole fragment as the hinge-binding element. nih.gov This scaffold hop led to a new series of potent inhibitors. Similarly, the this compound scaffold could be a starting point for scaffold hopping, where the indazole ring might be replaced by another hinge-binding heterocycle like an imidazo[1,2-a]pyridine (B132010) or a 6-azaindazole. dundee.ac.ukresearchgate.net

Strategies for Addressing off-Target Interactions

Off-target interactions can lead to unwanted side effects or toxicity. A key strategy to address this is to build selectivity into the molecule during the lead optimization phase, as discussed in section 5.2. This involves systematically mapping the SAR to understand which structural modifications enhance on-target potency while diminishing activity at related off-targets.

For indazole-based compounds, which are often developed as kinase inhibitors, a common approach is to profile lead compounds against a broad panel of kinases to identify potential off-target activities early. If a compound shows activity against an undesirable kinase (e.g., one known to cause toxicity), medicinal chemists can use structural information from both the target and the off-target to design modifications that introduce steric hindrance or remove favorable interactions with the off-target protein.

Another potential source of off-target interactions is the inhibition of drug-metabolizing enzymes like cytochrome P450s (CYPs). Some indazole carboxamide derivatives have been shown to inhibit various CYP isoforms. researchgate.net To mitigate this, chemists can modify the parts of the molecule most likely to bind to CYP enzymes, for example, by reducing lipophilicity or blocking sites of metabolism, which can in turn reduce the potential for drug-drug interactions.

Principles of Prodrug Design for Indazole Nitriles

A prodrug is an inactive or less active compound that is converted into the active parent drug in vivo. This strategy is employed to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, rapid metabolism, or chemical instability.

For a scaffold like this compound, several prodrug strategies could be envisioned:

Modifying the 6-amino group: The primary amine at the 6-position is an ideal handle for prodrug modification. It could be acylated to form an amide, which would be cleaved in vivo by amidases to release the active parent drug. This modification can improve membrane permeability by masking the polar amine. For example, creating a phosphate-containing amide could dramatically increase aqueous solubility for intravenous administration, with the phosphate (B84403) group being cleaved by alkaline phosphatases.

Modifying the nitrile group: While less common, the nitrile group could potentially be masked. More practically, the nitrile itself can be considered a prodrug of a carboxylic acid or amide if it undergoes enzymatic hydrolysis in vivo, although this conversion can be slow and species-dependent.

N-1 substitution: The N-1 position of the indazole, occupied by the butanenitrile chain, could also be a site for prodrug design. For example, if the active compound were the 6-amino-1H-indazole itself, the entire 4-(butanenitrile) group could be designed as a promoiety that is cleaved to release the active core.

The design of a prodrug requires a careful balance to ensure that the linkage is stable enough to allow the drug to reach its target but labile enough to be efficiently cleaved by enzymes at the desired site of action.

Advanced Analytical Techniques for Characterization and Quantification in Academic Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 4-(6-Amino-1h-indazol-1-yl)butanenitrile (Molecular Formula: C₁₁H₁₃N₅), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated. An experimental HRMS analysis would aim to measure this value. The close agreement between the calculated and observed mass would provide strong evidence for the compound's identity and elemental composition. Furthermore, the high resolution allows for the assessment of purity, as signals from potential impurities with different elemental compositions would be resolved from the main compound signal.

No specific HRMS data for this compound was found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. rsc.org

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the indazole ring, the amino (-NH₂) protons, and the protons of the aliphatic butanenitrile chain. The splitting patterns (multiplicity) of these signals would help establish the connectivity between adjacent carbon atoms.

¹³C NMR: A ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. mdpi.com Expected signals would include those for the carbons of the indazole ring, the aliphatic chain carbons, and the nitrile carbon (-C≡N).

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign the ¹H and ¹³C signals and establish the complete bonding framework of the molecule. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton-carbon pairs. HMBC reveals longer-range correlations between protons and carbons, which is crucial for connecting different parts of the molecule, such as linking the butanenitrile chain to the N-1 position of the indazole ring.

Specific ¹H, ¹³C, or 2D NMR spectral data and assignments for this compound are not available in the published literature reviewed.

Chromatographic Methods for Isolation, Purification, and Purity Analysis (e.g., HPLC, LC-MS)

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the purity of a sample. A validated HPLC method, specifying the column (e.g., C18 reversed-phase), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with additives), flow rate, and detector wavelength (UV), would be developed. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. mdpi.com As the compound elutes from the HPLC column, it is ionized and its mass is detected. This provides mass confirmation for the peak of interest and can help in identifying impurities by their mass.

No specific HPLC or LC-MS methods, including retention times or specific operating conditions for this compound, have been detailed in the available scientific literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amino group (typically around 3300-3500 cm⁻¹), the C≡N (nitrile) stretching (around 2220-2260 cm⁻¹), C-H stretching of the aromatic and aliphatic parts, and C=C/C=N stretching vibrations of the indazole ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that also probes molecular vibrations. The nitrile group often gives a strong and sharp signal in Raman spectra, which can be very useful for identification.

No specific experimental IR or Raman spectral data for this compound could be located in the reviewed sources.

X-ray Diffraction (XRD) for Solid-State Structure Determination

A search of crystallographic databases and the scientific literature did not yield any results for the single-crystal X-ray diffraction structure of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-(6-Amino-1H-indazol-1-yl)butanenitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of nitrile-containing heterocycles often involves multi-step routes. For example, substituted pyrrolidine butanenitriles are synthesized via nucleophilic substitution or cyclization reactions using aprotic solvents (e.g., DMF) and bases like sodium hydride under reflux . Optimization focuses on catalyst selection (e.g., palladium for cross-coupling) and purification via column chromatography. Yields exceeding 80% are achievable by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments and carbon frameworks, with indazole NH2 protons typically appearing as broad singlets (δ 5.5–6.5 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ for C11H11N5 expected at m/z 222.1094).

- Elemental Analysis : Confirms C, H, N content within ±0.4% of theoretical values .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Fluorometric assays using recombinant kinases or proteases, with IC50 determination via dose-response curves .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives targeting specific enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes to ATP-binding pockets (e.g., kinase targets). Energy minimization with AMBER refines poses .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-donating groups (e.g., -NH2) enhance π-π stacking in indazole derivatives .

Q. How can contradictions in reported bioactivity data for indazole nitriles be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH affecting protonation states) or substituent positioning. For instance, bromo-substituted indazoles show lower solubility than amino analogs, skewing IC50 values . Validate findings via orthogonal assays (e.g., SPR for binding kinetics) .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.